molecular formula C26H41ClN4O5 B12470585 methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate

Cat. No.: B12470585
M. Wt: 525.1 g/mol
InChI Key: NXWASIVXQMMPLM-UHFFFAOYSA-N
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Description

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate is a complex organic compound with a diverse range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a piperidine ring, and a carbamate moiety. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with a piperidine derivative, followed by the introduction of a methylamino group and an oxan-3-yl group. The final step involves the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate can be compared with other similar compounds, such as:

    Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate: This compound has a similar structure but with a tetrahydro-2H-pyran-3-yl group instead of an oxan-3-yl group.

    Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(tetrahydro-2H-pyran-4-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate: Another similar compound with a tetrahydro-2H-pyran-4-yl group.

Properties

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWASIVXQMMPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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